![molecular formula C7H5Cl2F B1487586 1-Chloro-3-(chloromethyl)-5-fluorobenzene CAS No. 79944-65-3](/img/structure/B1487586.png)
1-Chloro-3-(chloromethyl)-5-fluorobenzene
Overview
Description
“1-Chloro-3-(chloromethyl)-5-fluorobenzene” is a chemical compound with the molecular formula C7H5Cl2F . It is a derivative of benzene, which is one of the simplest organic compounds .
Synthesis Analysis
While specific synthesis methods for “1-Chloro-3-(chloromethyl)-5-fluorobenzene” were not found in the search results, similar compounds often undergo reactions such as radical halogenation . This involves the substitution of a single hydrogen on the alkane for a single halogen to form a haloalkane .
Molecular Structure Analysis
The molecular weight of “1-Chloro-3-(chloromethyl)-5-fluorobenzene” is 161.029 . The structure of this compound can be represented as ClC6H4F .
Scientific Research Applications
Basic Information
“1-Chloro-3-(chloromethyl)-5-fluorobenzene” is a specific type of benzene, a class of organic compounds that consist of a ring of six carbon atoms with alternating single and double carbon-carbon bonds . Its molecular formula is C7H6Cl2, and it has a molecular weight of 161.029 .
Synthesis of New Compounds
This compound has been used in various scientific experiments, including the synthesis of new compounds. It can serve as a building block in the creation of more complex molecules, contributing its unique structure and properties to the resulting compounds.
Study of Enzyme Inhibition
The compound has been used in the study of carboxylesterase and acetylcholinesterase inhibition. These enzymes play crucial roles in various biological processes, and understanding how to inhibit them can have significant implications for the development of new drugs and treatments.
Catalyst for Organic Synthesis
“1-Chloro-3-(chloromethyl)-5-fluorobenzene” has also been used as a catalyst for the synthesis of organic compounds. In this role, it can help to speed up chemical reactions, making the synthesis process more efficient.
Safety and Hazards
The safety data sheet for a similar compound, “1-Chloro-3-iodobenzene”, mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-chloro-3-(chloromethyl)-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFGZKBYLFDLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695160 | |
Record name | 1-Chloro-3-(chloromethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(chloromethyl)-5-fluorobenzene | |
CAS RN |
79944-65-3 | |
Record name | 1-Chloro-3-(chloromethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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